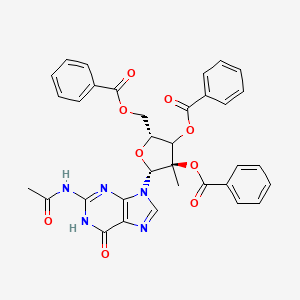
N-Acetyl-2'-C-methyl-guanosine 2',3',5'-tribenzoate
描述
N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate is a chemical compound with the molecular formula C34H29N5O9 and a molecular weight of 651.62 g/mol . It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA. This compound is characterized by the presence of acetyl and methyl groups, as well as benzoate esters, which contribute to its unique chemical properties.
准备方法
The synthesis of N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate involves multiple steps, starting with the modification of guanosine. The key steps include:
Acetylation: Introduction of an acetyl group to the guanosine molecule.
Methylation: Addition of a methyl group at the 2’-C position.
Benzoylation: Formation of benzoate esters at the 2’, 3’, and 5’ positions.
The reaction conditions typically involve the use of acetic anhydride for acetylation, methyl iodide for methylation, and benzoyl chloride for benzoylation. These reactions are carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yield and purity .
化学反应分析
N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The benzoate esters can undergo nucleophilic substitution reactions, where the benzoate groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in RNA modification and its effects on RNA stability and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
作用机制
The mechanism of action of N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate involves its interaction with specific molecular targets. The acetyl and methyl groups, as well as the benzoate esters, contribute to its binding affinity and specificity. The compound can interact with enzymes involved in RNA modification, affecting RNA stability and function. Additionally, it may inhibit certain viral enzymes, leading to its potential antiviral effects .
相似化合物的比较
N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate can be compared with other similar compounds, such as:
2’-O-Methylguanosine: A modified nucleoside involved in RNA modification.
N2-Methylguanosine: Another modified nucleoside with methylation at the N2 position.
N2,N2-Dimethylguanosine: A compound with two methyl groups at the N2 position.
属性
IUPAC Name |
[(2R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N5O9/c1-20(40)36-33-37-27-25(28(41)38-33)35-19-39(27)32-34(2,48-31(44)23-16-10-5-11-17-23)26(47-30(43)22-14-8-4-9-15-22)24(46-32)18-45-29(42)21-12-6-3-7-13-21/h3-17,19,24,26,32H,18H2,1-2H3,(H2,36,37,38,40,41)/t24-,26?,32-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNJSQLPBBLTIR-HKLDIMADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@](C([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


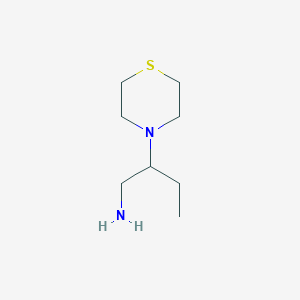
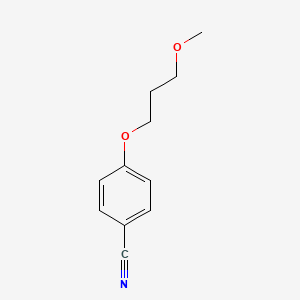
![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)

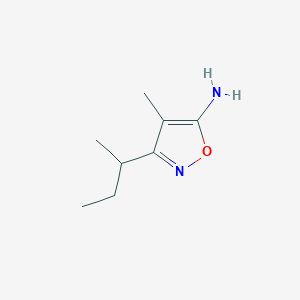

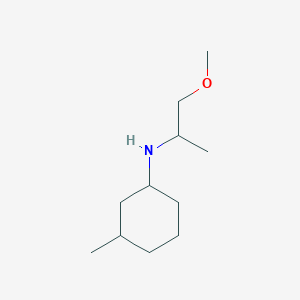
amine](/img/structure/B1462048.png)
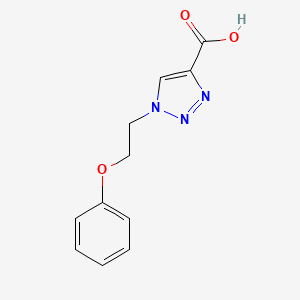

![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)
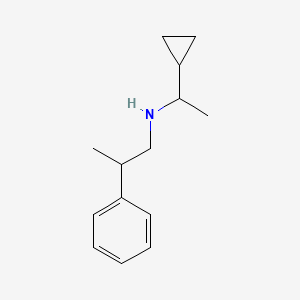
![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)
![N-[(3-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462060.png)
